Z-Gly-Gly-Leu-NH2

Description

Historical Perspectives and Initial Academic Discoveries of Z-Gly-Gly-Leu-NH2

The emergence of this compound and similar peptide derivatives is intrinsically linked to the progression of peptide chemistry and the growing need for specific substrates to study enzymatic activities. While a singular "discovery" paper for this compound is not readily apparent in historical literature, its development can be contextualized within the broader efforts of the mid to late 20th century to synthesize well-defined peptide sequences for biochemical assays.

The synthesis of related peptides, such as Z-Gly-Leu-NH2 and Z-Gly-Phe-NH2, was described in studies focusing on enzyme-catalyzed peptide synthesis, for instance, using glycyl endopeptidase. researchgate.net These early synthetic efforts often employed solution-phase methods, which were later largely superseded by the more efficient solid-phase peptide synthesis (SPPS) techniques. The benzyloxycarbonyl (Z) group, a foundational N-terminal protecting group in peptide synthesis, was crucial in these early endeavors, preventing unwanted side reactions during the step-wise assembly of the peptide chain. spbu.ru The synthesis of a tri-peptide aldehyde, Z-Gly-Gly-Leucinal, based on a known peptide fluorogenic substrate, was reported as a potent inhibitor of the chymotrypsin-like activity of the proteasome, highlighting the early use of this peptide sequence in protease research. stanford.edu The development of chromogenic and later fluorogenic substrates, such as those with a p-nitroanilide (pNA) or 7-amido-4-methylcoumarin (AMC) group, marked a significant advancement, allowing for more sensitive and continuous monitoring of enzyme activity. mdpi.combiosynth.com The synthesis of Z-Gly-Gly-Leu-pNA was noted in the early 1980s as a substrate for neutral endopeptidases. peptide.co.jp

Significance of this compound in Contemporary Biochemical and Molecular Research

The primary significance of this compound in modern research lies in its application as a fluorogenic substrate for studying the chymotrypsin-like activity of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in protein homeostasis, cell cycle regulation, and antigen presentation. researchgate.netnih.gov The 20S core particle of the proteasome possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). physiology.org

Z-Gly-Gly-Leu-AMC, a fluorogenic derivative of this compound, is widely used to specifically measure the chymotrypsin-like activity. semanticscholar.org In this assay, the cleavage of the peptide bond after the leucine (B10760876) residue by the proteasome releases the fluorescent AMC group, leading to a measurable increase in fluorescence. mdpi.com This allows researchers to quantify the enzymatic activity of the proteasome under various conditions and to screen for inhibitors or activators of this specific proteolytic function. semanticscholar.orgnih.gov For instance, studies have utilized Z-Gly-Gly-Leu-AMC to investigate the effects of cellular stress on proteasome function and to characterize the activity of purified 20S proteasomes. physiology.org

Beyond its use in proteasome research, the core peptide sequence is also relevant in the study of other proteases. For example, Z-Gly-Leu-NH2 has been employed as a substrate for various proteases, including those from microbial sources. frontiersin.orgoup.com The Gly-Gly-Leu sequence itself can be incorporated into larger synthetic peptides to study protein-protein interactions or to develop novel therapeutic agents.

Structural Framework of this compound and its Relevance to Research Inquiries

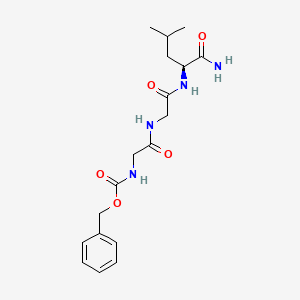

The utility of this compound as a research tool is a direct consequence of its specific chemical structure. This tripeptide consists of three amino acids—glycine (B1666218), another glycine, and leucine—with specific modifications at both the N-terminus and the C-terminus.

Component Breakdown of this compound

| Component | Chemical Name | Function in the Molecule |

| Z-group | Benzyloxycarbonyl | An N-terminal protecting group that enhances lipophilicity and can influence substrate binding to enzymes. |

| Gly-Gly-Leu | Glycyl-glycyl-leucine | The core tripeptide sequence recognized by the active site of certain proteases, particularly the chymotrypsin-like site of the proteasome which has a preference for large hydrophobic residues like leucine at the P1 position. |

| -NH2 | C-terminal amide | This modification removes the negative charge of the C-terminal carboxyl group, which can increase the peptide's stability against degradation by some peptidases and better mimic the structure of native proteins. chemimpex.com |

The benzyloxycarbonyl (Z) group at the N-terminus is a classic protecting group in peptide synthesis. spbu.ru In the context of enzyme substrates, this bulky, aromatic group can contribute to the binding affinity of the peptide to the enzyme's active site, sometimes playing a crucial role in substrate recognition. nih.govnih.gov

The tripeptide sequence Gly-Gly-Leu is the key determinant of the molecule's specificity as a substrate. The chymotrypsin-like active site of the proteasome preferentially cleaves peptide bonds following large, hydrophobic amino acid residues. The C-terminal leucine in this compound serves as this recognition site (the P1 position). Studies on the conformational analysis of related peptides, such as Z-Gly-Pro-Leu-Gly, have shown that the peptide backbone can adopt specific secondary structures like β-turns, which can influence how the substrate fits into the enzyme's active site. titech.ac.jp

The C-terminal amide (-NH2) is another critical feature. Many naturally occurring peptide hormones and signaling molecules are C-terminally amidated. chemimpex.com This modification neutralizes the negative charge of the carboxyl group, which can increase the peptide's metabolic stability by making it resistant to carboxypeptidases. chemimpex.com In the context of a synthetic substrate, this amidation can lead to a closer mimic of a native peptide bond within a protein.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is largely defined by its role as a tool to probe proteasome activity. Research continues to utilize this and similar fluorogenic substrates to understand the intricate regulation of the ubiquitin-proteasome system in health and disease, including cancer and neurodegenerative disorders.

However, the field is also evolving, which highlights some of the limitations and gaps in our understanding and application of this compound. A significant area of development is the creation of more specific and sensitive probes for the different proteasome active sites, including those of the immunoproteasome, a variant of the proteasome induced by inflammatory signals. nih.govresearchgate.net While Z-Gly-Gly-Leu-AMC is effective for the constitutive chymotrypsin-like activity, there is a continuous effort to design substrates that can better differentiate between the constitutive and immunoproteasome subunits. researchgate.net

Furthermore, while short, fluorogenic peptides like Z-Gly-Gly-Leu-AMC are invaluable for in vitro biochemical assays, they may not fully recapitulate the complexity of protein degradation in a cellular context. mdpi.com The degradation of full-length protein substrates by the proteasome is a highly regulated process that involves substrate unfolding and translocation into the proteolytic chamber, aspects that are not fully captured by the hydrolysis of a small peptide.

Identified Research Gaps:

In Vivo Applications: There is a need for more sophisticated tools to measure specific proteasome activities in living cells and organisms with high spatial and temporal resolution. While this compound derivatives have been instrumental, their application in live-cell imaging is limited.

Subunit Specificity: The development of substrates with higher selectivity for the different catalytic subunits of both the constitutive and immunoproteasome remains an active area of research. This would allow for a more precise dissection of the roles of each subunit in various physiological and pathological processes.

Understanding Non-Proteasomal Hydrolysis: While primarily used for proteasome studies, the potential for this compound and its derivatives to be cleaved by other cellular proteases could be further explored to better understand its specificity and to potentially identify new enzymatic activities.

Beyond a Substrate: The potential of the Z-Gly-Gly-Leu motif as a starting point for the design of specific inhibitors or activity-based probes for various proteases is an area that could be further investigated.

Structure

3D Structure

Properties

Molecular Formula |

C18H26N4O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C18H26N4O5/c1-12(2)8-14(17(19)25)22-16(24)10-20-15(23)9-21-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,25)(H,20,23)(H,21,26)(H,22,24)/t14-/m0/s1 |

InChI Key |

DLCQDKNZTBGGOD-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Chemical Modification of Z Gly Gly Leu Nh2

Solid-Phase Peptide Synthesis (SPPS) Approaches for Z-Gly-Gly-Leu-NH2

Solid-phase peptide synthesis (SPPS) represents a cornerstone in the production of peptides, offering benefits of speed and simplicity by building the peptide chain on a solid resin support, which simplifies the removal of excess reagents and by-products through simple filtration. researchgate.net The synthesis of a tripeptide such as this compound is well-suited to this methodology. The general workflow involves anchoring the C-terminal amino acid (Leucine) to a resin, followed by sequential cycles of deprotection and coupling of the subsequent amino acids (Glycine, then Glycine). The final step involves the introduction of the N-terminal benzyloxycarbonyl (Z) group and cleavage from the resin.

Optimization of Coupling Efficiencies in this compound Synthesis

Commonly used coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and onium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance reaction rates and suppress racemization. mdpi.com While the Glycine (B1666218) residues in the sequence are not chiral and therefore not at risk of racemization, the stereointegrity of the Leucine (B10760876) residue must be preserved throughout the synthesis.

Research into optimizing coupling reactions has shown significant differences in reagent performance. For instance, studies comparing chemical coupling methods like DIC/HOBt and BOP/HOBt/NMM have sometimes resulted in optically impure products, highlighting the importance of selecting the appropriate reagent combination for a specific sequence. nih.gov The choice of solvent and reaction temperature also plays a vital role in ensuring high coupling efficiency. acs.org

Table 1: Comparison of Common Coupling Reagent Systems in Peptide Synthesis

| Coupling Reagent/Additive | Type | Key Characteristics & Application Notes |

|---|---|---|

| DIC/HOBt | Carbodiimide (B86325)/Additive | A classic and cost-effective combination. The HOBt additive is crucial for reducing racemization. nih.govucl.ac.uk |

| HATU/DIPEA | Onium Salt/Base | Highly efficient and fast-acting, often used for difficult couplings, such as with sterically hindered amino acids. acs.org |

| PyBOP/DIPEA | Onium Salt/Base | A phosphonium-based reagent known for high efficiency, but benzotriazole-based reagents have been noted for potential safety concerns at scale. nih.govacs.org |

| DIC/Oxyma Pure | Carbodiimide/Additive | An effective system where Oxyma Pure serves as a non-explosive alternative to HOBt, improving the safety profile of the synthesis. mdpi.com |

This table provides a general comparison of coupling reagents applicable to peptide synthesis. The optimal choice depends on the specific sequence, scale, and synthesis strategy.

Scalability Considerations for this compound Production for Research

While this compound is a small peptide, scaling its synthesis from the milligram to gram level for research purposes requires careful consideration of several factors. SPPS is a viable method for producing peptides on a multi-kilogram scale, but efficiency and purity become paramount as the scale increases. researchgate.net

Key considerations for scalability include:

Reagent Stoichiometry: At a larger scale, the cost and atom economy of reagents become more significant. Minimizing the excess of amino acids and coupling reagents is desirable without compromising the completeness of the reaction. acs.org

Purification: The purification of the final crude peptide is often the most significant bottleneck in production. High-performance liquid chromatography (HPLC) is the standard method, and optimizing this step is critical for achieving high purity at a larger scale. The development of efficient capping protocols during synthesis can simplify purification by terminating unreacted chains, making it easier to separate the target peptide from failure sequences. ucl.ac.uk

Waste Management: Large-scale SPPS generates substantial solvent and chemical waste. The development of "Green Solid-Phase Peptide Synthesis" (GSPPS) protocols, which utilize more environmentally benign solvents, is an area of active research aimed at improving the sustainability of peptide production. acs.org

Solution-Phase Synthesis Techniques for this compound

Solution-phase synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a powerful and necessary technique, particularly for large-scale production or for sequences that are challenging to assemble on a solid support. libretexts.org

Fragment Condensation Strategies in this compound Synthesis

Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. acs.org This approach can be more efficient than linear stepwise synthesis for larger peptides. For this compound, a logical strategy would be the coupling of two fragments:

Fragment A (Acyl Donor): Z-Gly-Gly-OH

Fragment B (Acyl Acceptor): H-Leu-NH2

A major challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the acyl donor fragment during the activation step. google.com However, the proposed fragmentation strategy for this compound elegantly circumvents this issue. Glycine, being achiral, cannot racemize. Therefore, the activation of the C-terminal carboxyl group of the Z-Gly-Gly-OH fragment can be performed without compromising the optical purity of the final product. This makes fragment condensation a particularly attractive and robust strategy for synthesizing peptides with a C-terminal Glycine in the acyl donor segment. nih.govgoogle.com

Enzymatic Synthesis Approaches for this compound

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. It utilizes proteases operating in reverse (amidases) to catalyze the formation of peptide bonds under mild, aqueous, or low-organic solvent conditions. The key advantages are the complete suppression of racemization and the often-reduced need for side-chain protecting groups. thieme-connect.degoogle.com

For the synthesis of this compound, enzymes with specificity for Glycine or Leucine at the cleavage/ligation site are relevant. Thermolysin has been used to synthesize various protected peptides, including Z-Asn-Leu-Gly-OEt, demonstrating its utility in coupling hydrophobic residues like Leucine. nih.gov

A particularly relevant study demonstrated the efficient synthesis of the related dipeptides Z-Gly-Leu-NH2 and Z-Gly-Phe-NH2 using glycyl endopeptidase in a "solid-to-solid" reaction system. researchgate.netresearchgate.net In this method, the reactants and enzyme are mixed with a minimal amount of water, which drives the reaction equilibrium toward synthesis rather than hydrolysis. Research on this system provided detailed insights into optimizing the reaction conditions.

Table 2: Optimization of Enzymatic Synthesis of Z-Gly-X-NH2 Analogs

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Nucleophile | H-Leu-NH2 | Glycyl endopeptidase successfully catalyzed the synthesis of Z-Gly-Leu-NH2. | researchgate.net |

| Substrate Molar Ratio (Acyl Donor:Nucleophile) | 1:1 | The reaction proceeds but may stop at incomplete conversion. | researchgate.net |

| Substrate Molar Ratio (Acyl Donor:Nucleophile) | 2:1 | A small excess of the acyl donor (Z-Gly) significantly improved both the initial reaction rate and the final conversion yield, achieving up to 83% for a model reaction. | researchgate.netresearchgate.net |

| Additive | Solid Cysteine | Including cysteine in the reaction mixture improved both the initial rate and the final conversion. This is likely due to cysteine protecting the enzyme from oxidative inactivation. | researchgate.net |

Data based on studies of analogous peptides catalyzed by glycyl endopeptidase. These findings are directly applicable to the enzymatic synthesis of this compound.

The primary reasons identified for incomplete conversion in such systems were the autolysis and inactivation of the enzyme during the reaction, rather than issues of chemical equilibrium. researchgate.net These findings underscore that enzymatic ligation is a highly promising and optimizable route for the racemization-free synthesis of this compound.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-glycyl-glycyl-L-leucinamide |

| Boc | tert-Butyloxycarbonyl |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| NMM | N-Methylmorpholine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| Z | Benzyloxycarbonyl |

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods, offering a green and efficient alternative to purely chemical peptide synthesis. This approach minimizes the need for extensive side-chain protection and reduces the risk of racemization under mild reaction conditions. semanticscholar.org

The synthesis of peptide bonds using hydrolase enzymes like papain, trypsin, or subtilisin in reverse of their natural hydrolytic function is a well-established strategy. semanticscholar.orgdcu.ie For sequences involving glycine, glycyl endopeptidase has proven particularly effective. Research on analogous peptides, such as Z-Gly-Leu-NH2 and Z-Gly-Phe-NH2, has demonstrated the feasibility of using glycyl endopeptidase from papaya for their synthesis in a "solid-to-solid" reaction system. researchgate.netresearchgate.net In this method, the solid reactants are mixed with a minimal amount of water and the enzyme, leading to high product yields. researchgate.net

The synthesis of this compound would follow a similar enzymatic logic, likely in a stepwise manner. The first enzymatic coupling could form Z-Gly-Gly, which would then act as the acyl donor for the subsequent enzymatic ligation with Leucinamide (Leu-NH2). Key parameters influencing the reaction include the enzyme concentration, pH, temperature, and the molar ratio of the acyl donor to the nucleophile. researchgate.netru.nl Studies on similar dipeptides have shown that using a slight excess of the Z-protected acyl donor can significantly improve both the reaction rate and the final conversion. researchgate.net

Table 1: Examples of Chemoenzymatic Synthesis of Analogous Peptides

| Acyl Donor | Nucleophile | Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Z-Gly-OH | Phe-NH2 | Glycyl Endopeptidase | Solid-to-solid synthesis achieved ~83% conversion. A 2:1 molar ratio of donor to nucleophile was optimal. | researchgate.net |

| Z-Gly-OH | Leu-NH2 | Glycyl Endopeptidase | Efficiently synthesized in a solid-to-solid system. | researchgate.netresearchgate.net |

| Z-Phe-OH | Gly-NH2 | Subtilisin BPN' | Optimal pH for synthesis is between 4.5 and 7.0. |

Post-Synthetic Modifications and Derivatization of this compound for Research Applications

Post-synthetic modification of this compound is crucial for tailoring its properties for specific research applications, such as tracking its biological fate or enhancing its physicochemical characteristics. These modifications typically involve the attachment of specialized chemical moieties to the peptide backbone.

Reporter groups are molecules, such as fluorescent dyes or affinity tags (e.g., biotin), that enable the detection and quantification of the peptide. The introduction of these groups to this compound requires a site for selective chemical ligation. The parent molecule itself has limited reactive sites for conjugation: the N-terminal Z-group is a protector, and the leucine side chain is chemically inert.

Therefore, modification typically proceeds via one of two main strategies:

N-Terminal Deprotection and Labeling: The benzyloxycarbonyl (Z) group can be removed through catalytic hydrogenation, which liberates the N-terminal primary amine of the glycine residue. thieme-connect.de This amine can then be selectively targeted by N-hydroxysuccinimide (NHS) esters of reporter groups, a common and efficient method for labeling peptides. rsc.org

Synthesis of Analogues with Reactive Handles: A more versatile approach involves the de novo synthesis of a this compound analogue that incorporates an amino acid with a reactive side chain. For instance, replacing an amino acid with lysine (B10760008) would provide a primary amine (ε-amine) for conjugation, while incorporating a cysteine would offer a unique thiol group for highly specific modification with maleimide-functionalized reporters. unimi.ituniversiteitleiden.nl Non-natural amino acids containing azide (B81097) or alkyne functionalities can also be incorporated to allow for bioorthogonal "click chemistry" reactions.

The therapeutic potential of peptides can be limited by poor aqueous solubility and rapid clearance in vivo. Chemical modifications can address these shortcomings.

PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used technique to improve the solubility, stability, and pharmacokinetic profile of peptides. mdpi.com For this compound, PEGylation would typically be performed after removing the Z-group to target the N-terminal amine. Various PEGylating reagents with different lengths and reactive functionalities (e.g., PEG-NHS ester) are commercially available. mdpi.com The choice of PEG size is critical, as it can influence the biological activity and clearance rate of the conjugate. mdpi.com

Table 2: Common PEGylating Reagents for Peptide Modification

| Reagent Type | Reactive Group | Target on Peptide | Comments |

|---|---|---|---|

| mPEG-NHS Ester | N-Hydroxysuccinimide | Primary amines (N-terminus, Lys side chain) | Forms a stable amide bond. Very common method. |

| mPEG-Maleimide | Maleimide (B117702) | Thiol groups (Cys side chain) | Forms a stable thioether bond. Highly selective for cysteine. |

Beyond PEGylation, other strategies can enhance solubility. The introduction of ionizable groups, such as a phosphate (B84403) moiety onto an analogue containing a tyrosine or serine residue, can significantly increase water solubility. annualreviews.org Another approach is the N-alkylation of peptide bonds, which can disrupt intermolecular hydrogen bonding that often leads to aggregation and poor solubility. annualreviews.org

Bioconjugation involves linking the peptide to other biomolecules, such as proteins, antibodies, or nucleic acids, to create hybrid molecules with novel functions. For example, conjugating this compound to a cell-penetrating peptide could enhance its intracellular delivery, while attachment to an antibody could target it to specific cells or tissues. chimia.chunistra.fr

The chemical strategies for bioconjugation are similar to those for introducing reporter groups and often rely on the presence of a unique reactive handle.

Amine-Reactive Chemistry: After deprotection of the Z-group, the N-terminal amine of this compound can be coupled to molecules containing activated carboxyl groups (using carbodiimide chemistry) or NHS esters. rsc.org

Thiol-Reactive Chemistry: Synthesizing an analogue with a cysteine residue allows for highly specific conjugation using maleimide or iodoacetamide (B48618) chemistry. unimi.it

Bioorthogonal Chemistry: The incorporation of non-natural amino acids bearing azide or alkyne groups enables highly efficient and selective conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (Click Chemistry), even in complex biological environments.

These strategies allow for the precise construction of peptide bioconjugates for advanced research applications, including the development of targeted therapeutics and diagnostic tools. chimia.ch

Investigations into the Conformation and Structural Dynamics of Z Gly Gly Leu Nh2

Spectroscopic Methodologies for Z-Gly-Gly-Leu-NH2 Conformational Analysis

Spectroscopic techniques are paramount for elucidating the structure of peptides in various environments. Methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide complementary insights into the peptide's backbone conformation, secondary structure, and the orientation of its amino acid side chains.

NMR spectroscopy is a powerful, non-invasive technique for obtaining atomic-level structural and dynamic information on peptides in solution. mdpi.com It allows for the characterization of backbone and side-chain conformations, as well as interactions with other molecules.

The determination of a peptide's solution structure by NMR begins with the assignment of all proton resonances. univr.it For a molecule like this compound, a one-dimensional (1D) ¹H-NMR spectrum provides initial information, but severe signal overlap often necessitates the use of two-dimensional (2D) experiments for complete assignment and structural analysis. libretexts.org

Standard 2D NMR experiments used for this purpose include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically those separated by two or three bonds (e.g., Hα-Hβ in the leucine (B10760876) residue). mdpi.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, which is invaluable for identifying the complete set of resonances for the leucine side chain. mdpi.comunivr.it

For this compound, these techniques would allow for the mapping of the complete proton network. The chemical shifts of the amide (NH) and alpha-protons (Hα) are particularly sensitive to the local backbone dihedral angles (φ, ψ), providing clues about the preferred conformation(s) in solution. nih.gov While these are the standard methods for such an analysis, comprehensive 2D NMR structural studies focused specifically on unbound this compound are not widely available in the surveyed scientific literature.

Table 1: Expected ¹H-NMR Resonances for this compound This table is illustrative of the types of proton signals that would be assigned in an NMR study.

| Residue/Group | Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|---|

| Z-Group | Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Z-Group | Methylene (CH₂) | ~5.1 | Singlet |

| Glycine-1 | Amide (NH) | 7.9 - 8.5 | Triplet |

| Glycine-1 | Alpha (α-CH₂) | 3.8 - 4.2 | Doublet |

| Glycine-2 | Amide (NH) | 7.9 - 8.5 | Triplet |

| Glycine-2 | Alpha (α-CH₂) | 3.8 - 4.2 | Doublet |

| Leucine-3 | Amide (NH) | 7.8 - 8.4 | Doublet |

| Leucine-3 | Alpha (α-CH) | 4.1 - 4.6 | Multiplet |

| Leucine-3 | Beta (β-CH₂) | 1.5 - 1.8 | Multiplet |

| Leucine-3 | Gamma (γ-CH) | 1.4 - 1.7 | Multiplet |

| Leucine-3 | Delta (δ-CH₃)₂ | 0.8 - 1.0 | Doublet |

This compound is recognized as a substrate for various proteases, and its binding to these enzymes has been studied kinetically. Research on the protease subtilisin demonstrated that the rate of hydrolysis is highly dependent on the length of the peptide substrate. gatech.edu As shown in the table below, extending the peptide from Z-Gly-Leu-NH2 to this compound results in a 36-fold increase in the relative rate of hydrolysis. gatech.edu This suggests that the additional glycine (B1666218) residue facilitates a more optimal or stable interaction with the enzyme's binding site (subsites). gatech.edu

Table 2: Relative Rates of Subtilisin Hydrolysis for Z-Protected Peptide Amides Data sourced from Morihara et al. (1969). gatech.edu

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| Z-Gly-Leu-NH₂ | 1 |

| Z-Gly-Gly-Leu-NH₂ | 36.1 |

While these kinetic studies reveal the functional consequence of binding, NMR techniques like Saturation Transfer Difference (STD) NMR can provide structural details of the binding event from the ligand's perspective. rsc.org In an STD-NMR experiment, saturation is transferred from the protein receptor to the bound ligand, allowing for the identification of the specific ligand protons in closest proximity to the protein surface. rsc.org However, specific ligand-binding studies of this compound using NMR methodologies were not identified in the reviewed literature.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190–250 nm), and its regular, folded arrangement gives rise to characteristic CD signals. jascoinc.com

The principal secondary structures have distinct CD spectra: nih.gov

α-Helix: Characterized by negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a single broad negative band near 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative minimum below 200 nm.

For a short and flexible peptide like this compound, it is unlikely to form a stable, canonical secondary structure like a long helix or sheet in aqueous solution. Its conformation is more likely to be an ensemble of structures, potentially with a high degree of random coil character or transient turn-like structures. While CD is the standard method for this type of analysis, published CD spectra specifically for this compound are not available in the surveyed literature.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about a molecule's structure and hydrogen bonding. edinst.com For peptides, the most informative region is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. baizgroup.org The exact frequency of the Amide I band is highly sensitive to the peptide's secondary structure due to different hydrogen-bonding patterns and transition dipole coupling. baizgroup.org

Table 3: Typical Amide I Band Frequencies for Peptide Secondary Structures Frequencies are approximate and can vary based on solvent, side chains, and other factors. baizgroup.orgacs.org

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 and a weaker band at 1680-1700 |

| β-Turn | 1660–1685 |

A detailed normal mode analysis, which assigns observed vibrational bands to specific atomic motions, was performed for the related crystalline peptide Pro-Leu-Gly-NH2, confirming its type II β-turn structure. nih.gov This level of detailed vibrational analysis for this compound has not been reported in the literature reviewed. One study noted the measurement of an IR spectrum for a Z-Gly-Gly-Leu derivative during a synthesis procedure but did not report the specific spectral data.

1D and 2D NMR Techniques for Backbone and Side Chain Conformation

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Elucidation

Crystallographic and Diffraction Techniques Applied to this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires the molecule to be in a well-ordered crystalline form. A successful analysis yields a high-resolution model of the peptide's conformation in the solid state, including definitive backbone (φ, ψ) and side-chain (χ) torsion angles, as well as the details of any intermolecular hydrogen bonds that stabilize the crystal lattice.

Despite the definitive structural information that could be obtained, a search of the scientific literature and crystallographic databases, such as the Protein Data Bank (PDB), did not yield any published crystal structures for this compound. Therefore, its solid-state conformation remains experimentally undetermined.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional arrangement of molecules in the crystalline state. For peptides like this compound, this technique can reveal preferred conformations and intermolecular interactions that stabilize the crystal lattice.

Electron Diffraction Studies of this compound

Electron diffraction is a powerful technique for determining the structure of materials, particularly for samples that may not form large single crystals suitable for X-ray analysis. While the search did not yield specific electron diffraction studies focused solely on this compound, the methodology is well-established for studying peptide and protein structures. This technique has been employed to study collagen fibrils and synthetic collagen-like polymers, providing valuable data on their fibrillar structures. ias.ac.in For smaller, isolated peptides in the gas phase, related techniques like laser desorption coupled with spectroscopy can provide detailed conformational information, as seen in studies of similar capped peptides. researchgate.net

Biophysical Techniques for Probing this compound Dynamics

Biophysical methods are essential for understanding the dynamic nature of peptides in solution, offering insights that are complementary to the static picture provided by crystallography.

Fluorescence Spectroscopy in this compound Conformational Studies

Fluorescence spectroscopy is a highly sensitive technique for monitoring conformational changes in peptides. By incorporating fluorescent probes or utilizing intrinsic fluorophores like the benzyloxycarbonyl (Z) group, researchers can study peptide folding and dynamics. For instance, fluorescence spectroscopy has been used to measure the distance between aromatic nuclei in tetrapeptides to understand their spatial structure. researchgate.net The Z-group itself can serve as a chromophore for spectroscopic studies. researchgate.net In studies of other peptides, fluorescence has been used to monitor protease activity by using fluorogenic substrates, where the cleavage of a peptide bond leads to a change in fluorescence intensity. This approach allows for the kinetic analysis of enzyme-substrate interactions. While direct fluorescence studies on this compound were not found, the principles are readily applicable to investigate its conformational dynamics, such as folding, unfolding, and binding events.

Analytical Ultracentrifugation for this compound Oligomerization

Analytical ultracentrifugation (AUC) is a rigorous method for determining the oligomeric state and association properties of molecules in solution. It measures the sedimentation of molecules under centrifugal force to determine their molecular weight and heterogeneity. AUC has been a standard method for determining the molecular weight and oligomerization state of peptides and proteins. researchgate.netmountainscholar.org For example, it was used to initially assign a trimeric state to oligomeric BBA peptides in aqueous solution, which was later found to be tetrameric in the crystalline state. researchgate.net This highlights the importance of using solution-based methods like AUC to complement solid-state data. Although no specific AUC data for this compound is available, this technique would be the method of choice to investigate its potential to self-associate or form oligomers in solution. ualberta.ca

Theoretical and Computational Approaches to this compound Conformational Landscape

Computational methods provide a powerful lens through which to explore the vast conformational space available to peptides, offering predictions and interpretations that complement experimental findings.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ugent.be By simulating peptides in different environments, such as in vacuum or explicit water solvent, MD can reveal the intrinsic conformational preferences and the influence of the solvent on the peptide's structure. ugent.beplos.org

For related peptides, MD simulations have been used to explore their conformational landscapes. researchgate.netplos.org For example, simulations of Asn-Gly-containing heptapeptides in explicit water were conducted to study their folding and dynamics, revealing significant structural diversity. plos.org Density functional theory (DFT) calculations, often used in conjunction with MD, have been employed to predict the gas-phase structures of capped tripeptides, showing that Z-Pro-Leu-Gly-NH2 predominantly forms a β-turn structure. researchgate.netresearchgate.net These computational approaches are invaluable for interpreting experimental spectra and predicting the most stable conformers of flexible molecules like this compound. ijcrt.org While specific MD simulation data for this compound is not detailed, the established methodologies for similar peptides demonstrate the potential of this approach to map its conformational energy landscape. iyte.edu.tr

Table of Kinetic Parameters for Related Peptides

| Enzyme | Substrate/Inhibitor | Kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹ mM⁻¹) |

| Wild-type Neutral Protease | Z-Gly-Leu-NH2 | 1405 | 34 | 41.3 |

| L147P Mutant Neutral Protease | Z-Gly-Leu-NH2 | 735 | 35 | 20.7 |

| Subtilisin BPN' | Z-Gly-Leu-NH2 | 1.00 (relative rate) | - | - |

| Subtilisin BPN' | Z-Ala-Gly-Gly-Leu-NH2 | 86.78 (relative rate) | - | - |

Data sourced from studies on protease kinetics. oup.comgatech.edu

Quantum Mechanical (QM) Calculations for this compound Electronic Structure

No dedicated studies presenting quantum mechanical calculations to elucidate the electronic structure of this compound were found. Such investigations would typically involve methods like DFT or ab initio calculations to determine properties like molecular orbital energies, charge distribution, and the nature of the electronic ground and excited states. This information is fundamental for understanding the molecule's reactivity and spectroscopic properties.

Conformational Sampling and Free Energy Calculations for this compound

Similarly, no research articles detailing conformational sampling or free energy calculations specifically for this compound were identified. This type of analysis is crucial for mapping the potential energy surface of the peptide, identifying stable low-energy conformations (such as β-turns or extended structures), and quantifying their relative populations. kuleuven.beresearchgate.net These calculations help explain the molecule's flexibility and its preferred shapes in different environments, which are essential for its biological function. For related peptides, studies have combined experimental techniques with computational simulations to assign structures and understand conformational preferences. researchgate.net

Due to the absence of specific research data for this compound, no data tables can be generated.

Mechanistic Studies of Z Gly Gly Leu Nh2 Biological Interactions and Roles

Z-Gly-Gly-Leu-NH2 as a Substrate or Inhibitor in Enzymatic Systems

This compound is primarily characterized in scientific literature as a substrate for certain classes of peptidases, most notably serine proteases. Its utility extends to its fluorogenic analog, Z-Gly-Gly-Leu-AMC, which is a well-established substrate for assaying the chymotrypsin-like activity of the 20S proteasome. bachem.comsigmaaldrich.comechelon-inc.com The cleavage of the amide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a measurable signal for enzyme activity. echelon-inc.com While it is predominantly used as a substrate, its interactions can provide insights into enzyme inhibition mechanisms.

Kinetic studies are fundamental to understanding the efficiency and specificity of enzyme-substrate interactions. For this compound, research has highlighted its role as a substrate for the serine protease subtilisin BPN'. A key finding is the significant increase in hydrolysis rate when the peptide backbone is elongated from a dipeptide to a tripeptide.

Studies comparing the hydrolysis rates of related peptide amides by subtilisin revealed that this compound is cleaved at a dramatically accelerated rate compared to its shorter counterpart, Z-Gly-Leu-NH2. gatech.edu The relative rate of hydrolysis for this compound was found to be over 36 times faster, demonstrating a strong preference by the enzyme for a longer peptide chain at the N-terminal side of the scissile bond. gatech.edu This enhancement underscores the importance of interactions between the substrate's amino acid residues and the enzyme's subsites, extending beyond the immediate cleavage point.

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| CBZ-Leu-NH2 | 0.23 |

| Z-Gly-Leu-NH2 | 1 |

| This compound | 36.1 |

This table presents the relative rates of hydrolysis for different peptide substrates by the enzyme subtilisin, as reported in scientific literature. The data is normalized to the rate of Z-Gly-Leu-NH2. gatech.edu

The fluorogenic derivative, Z-Gly-Gly-Leu-AMC, is specifically noted as a substrate for the chymotrypsin-like activity of the proteasome and is also cleaved by subtilisins (B1170691). bachem.com

The enhanced rate of hydrolysis for this compound by subtilisin is directly related to how the enzyme's active site recognizes and binds the extended peptide. The active site of peptidases is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.).

In the case of this compound being cleaved by subtilisin, the leucine (B10760876) residue occupies the S1 subsite, the adjacent glycine (B1666218) occupies the S2 subsite, and the terminal glycine occupies the S3 subsite. Research on subtilisin's active site indicates that interactions between the P3 residue of the substrate and the S3 subsite of the enzyme are particularly well-defined. gatech.edu These interactions can include the formation of hydrogen bonds between the carbonyl (CO) group of the P3 residue and the backbone amide (NH) of Gly-127 in subtilisin, as well as between the NH group of the P3 residue and the backbone CO of Gly-127. gatech.edu This specific recognition at the S3 subsite explains the catalytic advantage of having an additional glycine residue, as seen in the kinetic data. The side chain of the P3 glycine does not appear to interact significantly, but the backbone hydrogen bonding provides substantial binding energy, facilitating more efficient catalysis. gatech.edu

Based on available scientific literature, this compound is characterized primarily as an enzyme substrate. There is a lack of evidence to suggest that it functions as a competitive or non-competitive inhibitor for peptidases. While some molecules can act as both poor substrates and competitive inhibitors, studies focusing on this compound have highlighted its role in enzymatic hydrolysis rather than inhibition. gatech.edutandfonline.com For instance, N-phosphorylated peptides and C-terminal thiol-peptides have been specifically designed and studied as competitive inhibitors for metalloproteinases like thermolysin, but these represent different classes of compounds. researchgate.nettandfonline.com Therefore, the primary biological interaction of this compound in enzymatic systems is that of a substrate.

Elucidation of Active Site Recognition Mechanisms for this compound

This compound Participation in Cellular Processes and Pathways

The peptide this compound and its derivatives are implicated in several key cellular processes, primarily through their roles as substrates for specific enzymes and their ability to modulate signaling cascades.

Role of this compound in Protein Turnover and Degradation Pathways

The sequence Gly-Gly-Leu is recognized by components of the cellular protein degradation machinery. A fluorogenic version of the peptide, Z-Gly-Gly-Leu-AMC, serves as a substrate for the chymotrypsin-like activity of the proteasome. echelon-inc.com The proteasome is a critical complex for protein turnover, degrading unwanted or damaged proteins and playing a key role in cellular regulation. The cleavage of Z-Gly-Gly-Leu-AMC releases a fluorescent molecule, allowing for the quantification of proteasome activity. echelon-inc.com

Furthermore, related dipeptides like Z-Gly-Leu-NH2 are known substrates for various proteolytic enzymes, including metalloendopeptidases and thermolysin. biosynth.comfrontiersin.orgasm.org These enzymes are involved in breaking down proteins and peptides, and synthetic substrates like Z-Gly-Leu-NH2 are used to study their activity and specificity. biosynth.comfrontiersin.org This indicates that the core structure of this compound is susceptible to enzymatic cleavage, positioning it within pathways of protein and peptide catabolism.

| Enzyme/Complex | Action on Gly-Leu Containing Peptides | Research Context |

| Proteasome | Cleavage (Chymotrypsin-like activity) | Serves as a fluorogenic substrate (Z-Gly-Gly-Leu-AMC) to quantify enzyme activity. echelon-inc.com |

| Metalloendopeptidases | Hydrolysis | Used as a synthetic substrate (Z-Gly-Leu-NH2) to study enzymatic function. biosynth.comtandfonline.com |

| Thermolysin | Hydrolysis | Acts as a substrate, with Z-Pro-Leu-CA-SH being a potent inhibitor. tandfonline.com |

| Glycyl Endopeptidase | Synthesis/Hydrolysis | Used in the solid-to-solid synthesis of Z-Gly-Leu-NH2. researchgate.net |

Modulation of Intracellular Signaling Cascades by this compound

By initiating signals at the cell surface, this compound can modulate complex intracellular signaling cascades. As discussed, the activation of GPCRs by similar peptides triggers pathways involving PKC, MAPK, and PKA. scielo.brbioscientifica.com The MAPK/ERK pathway, in particular, is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. scielo.br

Amino acids and small peptides can also act as direct signaling molecules to modulate pathways such as the mTOR signal pathway, which is a master regulator of cell growth and protein synthesis. agriculturejournals.cz For example, the dipeptide Gly-Leu has been shown to promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway, as evidenced by the increased phosphorylation of its downstream targets. agriculturejournals.cz Given its composition, this compound may participate in similar nutrient-sensing and signaling roles.

This compound in Membrane Transport Mechanisms

The movement of peptides across the cell membrane is a regulated process involving specific transport mechanisms. openaccessjournals.comnih.gov While small molecules can sometimes diffuse passively, the transport of peptides often requires carrier proteins. openaccessjournals.comacs.org The Major Facilitator Superfamily (MFS) is a large group of secondary active transporters responsible for moving a wide variety of substrates, including peptides, across membranes. acs.org

Peptide-based molecules can be designed to utilize these natural transport systems to enter cells. googleapis.com The activity of some enzymes that process peptide substrates like Z-Gly-Leu-NH2 is influenced by the ionic environment, such as the concentration of sodium chloride. tandfonline.com This suggests a potential link between the peptide's processing and ion-dependent membrane events. The urokinase receptor (uPAR) system, which is involved in cell signaling, also interacts with various transmembrane proteins and can be internalized, representing another mechanism by which peptide-receptor complexes can be trafficked within the cell. researchgate.net

Interactions of this compound with Macromolecular Assemblies

Protein-Protein Interactions Modulated by this compound

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation is a key area of research. rsc.org Peptides are well-suited to this role because they can mimic the secondary structures, like alpha-helices or beta-sheets, that form the interfaces between interacting proteins. mdpi.com By binding to one of the protein partners, a peptide can disrupt the formation of a functional protein complex. mdpi.comsmolecule.com

Nucleic Acid-Z-Gly-Gly-Leu-NH2 Interactions

While direct studies on the interaction between this compound and nucleic acids are not available in current literature, the potential for such interactions can be inferred from research on similar short peptides and their binding to DNA and RNA. Short peptides, often consisting of just a few amino acid residues, have been shown to be capable of penetrating the cell nucleus and interacting with nucleic acids. researchgate.netnih.gov These interactions can be specific, with peptides recognizing particular nucleotide sequences and even epigenetic modifications like DNA methylation. researchgate.net

The binding between peptides and nucleic acids is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The specific characteristics of this compound—its peptide sequence, N-terminal modification, and C-terminal amide—would collectively determine its binding affinity and specificity for DNA or RNA.

Potential Interaction Sites and Mechanisms:

Peptide Backbone: The amide bonds of the peptide backbone can act as hydrogen bond donors and acceptors, potentially interacting with the phosphate-sugar backbone or the edges of the nucleobases.

Leucine Side Chain: The hydrophobic isobutyl side chain of leucine may participate in hydrophobic interactions, possibly with the nucleobases within the grooves of DNA or in the pockets of folded RNA structures. biorxiv.org Atomistic simulations have shown that leucine can interact with RNA bases through such hydrophobic interactions. biorxiv.org

N-Terminal Z-Group: The N-terminal benzyloxycarbonyl (Z) group is a significant modification. Naturally occurring peptides typically have a free amino group (-NH2) at the N-terminus, which is protonated at physiological pH, carrying a positive charge. wikipedia.org This positive charge often engages in non-specific electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov The Z-group modification neutralizes this charge, which would reduce such non-specific binding. creative-peptides.com However, this modification also increases the peptide's stability and confers a specific conformation, which could enhance the specificity of other potential interactions. creative-peptides.com The aromatic ring of the benzyl (B1604629) group could also engage in π-stacking interactions with nucleobases. biorxiv.org

C-Terminal Amide (-NH2): The terminal amide group is uncharged, unlike a free carboxyl group which would be negatively charged at physiological pH. This lack of a negative charge might be favorable for binding to the polyanionic surface of nucleic acids by reducing electrostatic repulsion.

Research on various short peptides has demonstrated that they can preferentially bind to specific DNA sequences. For example, the peptide bronchogen (Ala-Glu-Asp-Leu) shows a preference for deoxyribonucleotides containing a CTG sequence. researchgate.net While the precise sequence preference of this compound is unknown, it is plausible that it could exhibit some degree of sequence or structural selectivity in its interactions with nucleic acids. However, studies also indicate that a large number of dipeptides are unable to bind double-stranded DNA, and that binding selectivity can increase dramatically with peptide length. oup.com

| Component of this compound | Potential Type of Interaction with Nucleic Acids | Reference |

|---|---|---|

| Peptide Backbone (Amide Bonds) | Hydrogen Bonding | biorxiv.org |

| Leucine Side Chain (Isobutyl) | Hydrophobic Interactions | biorxiv.org |

| N-Terminal Z-Group (Benzyloxycarbonyl) | π-Stacking (aromatic ring), Altered Electrostatics (charge removal) | biorxiv.orgcreative-peptides.com |

| C-Terminal Amide (-NH2) | Reduced Electrostatic Repulsion (compared to free carboxyl) | nih.gov |

Biosynthetic Pathways and Metabolic Fates of Endogenous this compound

The compound this compound is a synthetic molecule, distinguished by the presence of the N-terminal benzyloxycarbonyl (Z) group, a common protecting group used in laboratory peptide synthesis. Consequently, there are no natural or endogenous biosynthetic pathways for this compound within organisms.

However, one can consider the biosynthesis and metabolism of its unprotected, naturally occurring analogue, Gly-Gly-Leu.

Biosynthesis of Analogous Endogenous Peptides: Short peptides in biological systems are not typically synthesized by direct ribosomal translation from an mRNA template, a process reserved for larger proteins. Instead, they are most commonly generated by the proteolytic cleavage of larger precursor proteins. libretexts.org For instance, the endogenous opioid peptides Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) are produced through the enzymatic breakdown of a large precursor protein called proenkephalin. annualreviews.orgresearchgate.net This precursor contains multiple copies of the enkephalin sequences, which are flanked by pairs of basic amino acids that serve as cleavage sites for processing enzymes. researchgate.net Similarly, a peptide like Gly-Gly-Leu could theoretically be produced endogenously if a parent protein containing this sequence is cleaved by specific proteases.

Metabolic Fate: When introduced into a biological system (exogenously), short peptides like Gly-Gly-Leu-NH2 are generally subject to rapid degradation by various enzymes. nih.govunimi.it The primary metabolic fate of such peptides is hydrolysis of their peptide bonds by enzymes called peptidases. researchgate.net

Enzymatic Degradation: The peptide Gly-Gly-Leu is a known substrate for enzymes such as leucine aminopeptidase, which is found in various organisms, including mammals and plants. nih.govoup.com Leucine aminopeptidases cleave amino acids from the N-terminus of peptides, particularly those with a terminal leucine. Other peptidases with broad specificity, found in the plasma and within cells, also contribute to the breakdown of short peptides. researchgate.netannualreviews.org For example, studies in Salmonella and E. coli have identified multiple peptidases (PepN, PepA, PepB) that can hydrolyze Leu-Gly-Gly. annualreviews.org

Metabolites: The degradation of Gly-Gly-Leu-NH2 would yield smaller peptides and ultimately its constituent amino acids: glycine and leucine. Studies of the related peptide Pro-Leu-Gly-NH2 in rat brain showed that it is rapidly hydrolyzed to Leu-Gly-NH2 and then to the individual amino acids. nih.gov The resulting free amino acids are then absorbed by cells and enter the general metabolic pool. libretexts.org Leucine can be catabolized for energy, being a ketogenic amino acid, while glycine can be used in various biosynthetic pathways. mdpi.com

Influence of the 'Z' Group: The synthetic this compound would exhibit a different metabolic profile. The N-terminal Z-group is designed to block degradation by aminopeptidases, which require a free N-terminal amine to function. creative-peptides.comsigmaaldrich.com This modification would likely increase the peptide's half-life and stability in a biological environment compared to its unprotected counterpart. unimi.it The ultimate metabolism would still involve cleavage of the peptide bonds, likely by other endopeptidases or carboxypeptidases, and eventual processing of the Z-glycine moiety.

| Enzyme Type | Action on Analogous Peptides (e.g., Leu-Gly-Gly) | Reference |

|---|---|---|

| Leucine Aminopeptidase | Cleaves N-terminal leucine from peptides like Leu-Gly-Gly. | nih.govoup.com |

| Peptidase N (PepN) | Can hydrolyze Leu-Gly-Gly for catabolism in bacteria. | annualreviews.org |

| Peptidase A (PepA) | Can hydrolyze Leu-Gly-Gly for catabolism in bacteria. | annualreviews.org |

| Peptidase B (PepB) | Can hydrolyze Leu-Gly-Gly for catabolism in bacteria. | annualreviews.org |

| General Plasma Peptidases | Contribute to the rapid in vivo degradation of short therapeutic peptides. | nih.govresearchgate.net |

Degradation Pathways and Stability Profiles of Z Gly Gly Leu Nh2 in Research Environments

Enzymatic Degradation Mechanisms of Z-Gly-Gly-Leu-NH2

The peptide this compound is susceptible to cleavage by a variety of enzymes, a characteristic that is fundamental to its use in studying enzyme kinetics and specificity.

Identification of Key Peptidases Responsible for this compound Cleavage

Several classes of peptidases have been identified to hydrolyze this compound. Notably, it serves as a substrate for metalloendopeptidases such as thermolysin and neutral proteases from various bacterial sources, including Bacillus subtilis and Vibrio species. tandfonline.comtandfonline.com It is also cleaved by subtilisin, a serine protease. biosynth.comgatech.edu Additionally, the ClpP1/2 protease complex utilizes a derivative, Z-Gly-Gly-Leu-AMC, as a substrate, highlighting its relevance in studying bacterial protein quality control systems. medchemexpress.com Research has also shown that glycyl endopeptidases can catalyze reactions involving Z-Gly-Leu-NH2, a structurally similar dipeptide. researchgate.netresearchgate.netresearchgate.net

Table 1: Key Peptidases Acting on this compound and Related Substrates

| Enzyme/Enzyme Class | Organism/Source | Substrate(s) | Reference(s) |

|---|---|---|---|

| Neutral Protease | Aspergillus sojae | Z-Gly-Leu-NH2 | tandfonline.com |

| Neutral Protease | Bacillus subtilis | Z-Gly-Leu-NH2 | tandfonline.com |

| Alkaline Metalloendopeptidases | Vibrio sp. | Z-Gly-Leu-NH2 | tandfonline.com |

| Subtilisin | Bacillus species | This compound | biosynth.comgatech.edu |

| Thermolysin | Bacillus thermoproteolyticus | Z-Gly-Leu-NH2, Z-Pro-Leu-CA-SH | tandfonline.comtandfonline.com |

| ClpP1/2 Protease | Mycobacterium tuberculosis | Z-Gly-Gly-Leu-AMC | medchemexpress.com |

| Glycyl Endopeptidase | Papaya | Z-Gly-Leu-NH2 | researchgate.netresearchgate.netresearchgate.net |

| Neutral Protease IIa | Pseudomonas sp. No. 548 | Z-Gly-Leu-NH2 | tandfonline.com |

Characterization of Cleavage Sites and Products of this compound

The primary cleavage site in this compound by enzymes like subtilisin and neutral proteases is the peptide bond between the glycine (B1666218) and leucine (B10760876) residues (Gly-Leu). gatech.edutandfonline.com For instance, neutral proteinase I from Aspergillus sojae specifically hydrolyzes the Gly-Y bond in substrates like Z-Gly-Y-NH2 (where Y is Phe or Leu). tandfonline.com Similarly, studies with neutral protease IIa from Pseudomonas sp. No. 548 showed cleavage of the peptide bond C-terminal to the glycine in Z-Gly-Leu-NH2. tandfonline.com The degradation of this compound by these enzymes results in the formation of Z-Gly-Gly and Leucine-amide. Further hydrolysis can break down Z-Gly-Gly into Z-Gly and Glycine.

Influence of pH and Ionic Strength on Enzymatic Degradation of this compound

The rate of enzymatic degradation of this compound is significantly influenced by environmental factors such as pH and ionic strength. For example, the activity of alkaline metalloendopeptidases from Vibrio sp. towards Z-Gly-Leu-NH2 increases with rising NaCl concentrations, reaching a maximum at approximately 3.5 M NaCl. tandfonline.com The optimal pH for the activity of these enzymes is in the alkaline range, around 9.5-10.0, and their stability is enhanced in the presence of calcium ions over a broad pH range of 6 to 11. tandfonline.com Similarly, kinetic studies on neutral proteases from Bacillus stearothermophilus using Z-Gly-Leu-NH2 as a substrate are typically conducted at a pH of 7.2. oup.com The stability and activity of enzymes are generally optimal within a specific pH range, and deviations from this can lead to reduced or complete loss of function. blackwellpublishing.comnih.gov

Chemical Stability and Degradation Pathways of this compound

Beyond enzymatic action, this compound is also subject to chemical degradation through processes like hydrolysis and oxidation.

Hydrolytic Degradation of this compound

The peptide bonds within this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This process involves the cleavage of the peptide linkages, leading to the breakdown of the tripeptide into its constituent amino acids or smaller peptide fragments. smolecule.com The rate of hydrolysis is dependent on factors such as temperature and pH. For instance, studies on the hydrolysis of Z-Gly-Leu-NH2 by neutral protease IIa from a marine psychrophile were conducted at 37°C. tandfonline.com The benzyloxycarbonyl (Z) group at the N-terminus provides some protection against non-specific hydrolysis but can be removed under specific chemical conditions, a process known as deprotection. smolecule.com

Oxidative Degradation Mechanisms of this compound

While the aliphatic side chain of leucine is generally less susceptible to oxidation compared to amino acids like methionine or tryptophan, it is not entirely immune. helsinki.fi Oxidative stress, induced by reactive oxygen species (ROS) in a research environment, can potentially lead to the modification of the leucine residue. helsinki.fi Such oxidative deterioration can alter the peptide's structure and function. Although specific studies detailing the oxidative degradation of this compound are not prevalent, general knowledge of protein and peptide oxidation suggests that this is a potential degradation pathway during storage and handling. helsinki.fi Including antioxidants like cysteine in reaction mixtures has been shown to protect similar peptides from oxidative damage, likely by protecting the enzyme from oxidation. researchgate.netresearchgate.net

Light-Induced Degradation of this compound

The stability of this compound can be compromised by exposure to light, primarily due to the presence of the N-terminal benzyloxycarbonyl (Z) group. The Z-group is a well-known photolabile protecting group (PPG), meaning it can be cleaved from the peptide backbone upon irradiation with light, typically in the ultraviolet (UV) range. wikipedia.orgthieme-connect.de

The primary mechanism of light-induced degradation for Z-protected amino acids and peptides involves the photochemical cleavage of the C–O bond between the benzyl (B1604629) group and the carbamate (B1207046) oxygen. thieme-connect.de When this compound is exposed to UV light, particularly around 254 nm, the Z-group can be removed, leading to the formation of the unprotected peptide (H-Gly-Gly-Leu-NH2) and various byproducts derived from the protecting group itself. thieme-connect.dersc.org The initial report on this cleavage for Z-Gly-OH demonstrated that irradiation in a basic solution yielded glycine, along with side-products such as phenethylamine (B48288) and N-benzylglycine. thieme-connect.de

This photodegradation leads to a loss of the intended compound and the introduction of impurities into the research sample, potentially affecting experimental outcomes. The efficiency of this photocleavage, or quantum yield, is a measure of the PPG's sensitivity to light. wikipedia.org While the Z-group's cleavage is often described as sluggish compared to other PPGs, it remains a significant degradation pathway that must be considered when handling or storing the compound. thieme-connect.de The process is generally traceless in that it does not require chemical reagents for the deprotection, but the byproducts of the protecting group remain in the mixture. wikipedia.org

Table 1: Potential Products of Light-Induced Degradation of this compound

| Parent Compound | Potential Degradation Products | Mechanism |

| This compound | H-Gly-Gly-Leu-NH2 (unprotected peptide) | Photocleavage of the Z-group |

| Toluene | From the benzyl moiety | |

| Carbon Dioxide | From the carbamate moiety | |

| Phenethylamine, N-benzylglycine | Potential side-products from Z-group rearrangement thieme-connect.de |

This table is illustrative of potential degradation products based on known photochemical reactions of Z-groups.

Strategies for Enhancing this compound Stability in Research Formulations

Ensuring the stability of this compound in research settings is crucial for obtaining reliable and reproducible results. nih.gov Degradation can occur through various chemical and physical pathways, including hydrolysis, oxidation, and aggregation. alliedacademies.orgmdpi.com Strategies to enhance stability generally fall into two categories: optimizing the formulation and chemically modifying the peptide itself. csic.es

Formulation Strategies for this compound

Formulation strategies aim to create a microenvironment for the peptide that minimizes degradation without altering its covalent structure. mdpi.comnih.gov These are often the most practical and immediate approaches for stabilizing peptide solutions. nih.gov

pH and Buffer Optimization: The pH of an aqueous solution is a critical factor influencing peptide stability. alliedacademies.orgmdpi.com Many degradation pathways, such as deamidation and oxidation, are pH-dependent. mdpi.com For most peptides, a pH range of 3–5 is often optimal for minimizing these reactions. mdpi.com Selecting an appropriate buffer system is essential to maintain the desired pH. nih.gov Common buffers used in peptide formulations include phosphate (B84403), citrate, and histidine. researchgate.net However, the choice of buffer is important, as some can have unintended effects; for instance, sodium phosphate buffers can experience significant pH shifts upon freezing, which can damage the peptide. biopharminternational.comnih.gov

Lyophilization (Freeze-Drying): Lyophilization is a highly effective method for enhancing the long-term stability of peptides by removing water, which is a key reactant in many degradation pathways. nih.govbiopharminternational.com The process involves freezing the peptide solution and then removing the ice via sublimation under a vacuum. google.com To protect the peptide from stresses during freezing (cryoprotection) and drying (lyoprotection), various excipients are typically added to the formulation. biopharminternational.com

Bulking Agents: These provide structure and mass to the lyophilized cake. Common examples include mannitol (B672) and glycine. biopharminternational.comgoogle.com

Stabilizers/Protectants: Sugars like sucrose (B13894) and trehalose (B1683222) are frequently used to form an amorphous glassy matrix that protects the peptide's structure during and after lyophilization. biopharminternational.com

Use of Stabilizing Excipients in Solution: When a liquid formulation is necessary, various excipients can be added to improve stability. alliedacademies.orgmdpi.com

Co-solvents and Polyols: Agents like polyethylene (B3416737) glycol (PEG), glycerol, and sugars can enhance stability in aqueous solutions. mdpi.comnih.govresearchgate.net

Amino Acids: Certain amino acids, such as glycine and arginine, can be used as stabilizing agents in formulations. researchgate.netgoogle.com

Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included to prevent aggregation and adsorption of the peptide to container surfaces. biopharminternational.com

Exclusion of Oxygen: To prevent oxidative degradation of susceptible amino acid residues, formulations can be prepared under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. mdpi.comnih.gov

Table 2: Overview of Formulation Strategies for this compound Stability

| Strategy | Mechanism of Action | Examples of Agents/Methods | Primary Degradation Pathway Targeted |

| pH Control | Minimizes rates of pH-dependent reactions. mdpi.com | Acetate, Citrate, Histidine buffers. mdpi.comresearchgate.net | Hydrolysis, Deamidation, Oxidation. mdpi.com |

| Lyophilization | Removes water, inhibiting hydrolytic degradation and increasing long-term shelf-life. nih.govbiopharminternational.com | Mannitol (bulking agent), Sucrose/Trehalose (stabilizers). biopharminternational.com | Hydrolysis, Aggregation. alliedacademies.org |

| Stabilizing Excipients | Provide a stabilizing microenvironment, prevent aggregation. alliedacademies.org | Polyols (glycerol), Sugars (sucrose), Polymers (PEG), Amino acids (glycine). mdpi.combiopharminternational.com | Aggregation, Oxidation. alliedacademies.orgmdpi.com |

| Oxygen Exclusion | Removes molecular oxygen, a key reactant in oxidation. mdpi.com | Inert gas (Nitrogen/Argon) purging. nih.gov | Oxidation. alliedacademies.org |

Chemical Modifications for this compound Stability Improvement

Chemical modification involves altering the peptide's covalent structure to enhance its intrinsic stability, particularly against enzymatic degradation, which is a major concern in biological research environments. csic.esnih.govacs.org

Substitution with D-Amino Acids: Proteolytic enzymes are highly stereospecific and typically recognize only L-amino acids. nih.govbiosynth.com Replacing one or more of the L-amino acids in the Gly-Gly-Leu sequence with their corresponding D-enantiomers can render the peptide resistant to cleavage by proteases, thereby increasing its half-life. nih.govmdpi.com

Peptide Cyclization: Converting the linear peptide into a cyclic structure can significantly enhance stability. abyntek.com Cyclization reduces the conformational flexibility of the peptide backbone, making it a less suitable substrate for proteases. alliedacademies.orgijpsjournal.com This can be achieved by forming a covalent bond between the N- and C-termini or between amino acid side chains. abyntek.com

N- and C-Terminal Modification (Capping): The target molecule, this compound, already possesses two key modifications that enhance stability against exopeptidases (enzymes that cleave from the ends). The N-terminal Z-group and the C-terminal amide (NH2) group protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively. mdpi.comacs.org Further modifications are generally not needed at the termini unless the Z-group is removed for a specific application.

Incorporation of Unnatural Amino Acids or Peptide Bond Mimetics: Introducing non-natural amino acids (e.g., Cα-methylated or β-amino acids) or replacing standard amide bonds with mimics (e.g., thioamides) can disrupt protease recognition and cleavage. alliedacademies.orgacs.org These modifications alter the peptide's backbone structure at specific sites, improving metabolic stability. acs.org

Table 3: Summary of Chemical Modification Strategies for Stability

| Modification Strategy | Description | Primary Benefit |

| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers. nih.gov | Increased resistance to proteolysis. biosynth.commdpi.com |

| Cyclization | Forming a cyclic peptide structure via backbone or side-chain linkage. abyntek.com | Enhanced enzymatic stability and conformational rigidity. alliedacademies.orgijpsjournal.com |

| Terminal Capping | Modifying the N- and C-termini (e.g., Z-group, amidation). mdpi.com | Protection against exopeptidases. acs.org |

| Unnatural Amino Acids | Incorporating amino acids not found in nature or with modified backbones. acs.org | Resistance to enzymatic cleavage at specific sites. alliedacademies.orgacs.org |

| PEGylation | Attaching polyethylene glycol (PEG) chains. biosynth.com | Shielding from proteases, improved pharmacokinetic properties. biosynth.comabyntek.com |

Advanced Analytical and Bioanalytical Methodologies for Z Gly Gly Leu Nh2 Research

Chromatographic Techniques for Z-Gly-Gly-Leu-NH2 Separation and Purification

Chromatographic methods are fundamental to the isolation and purification of this compound from complex mixtures, as well as for detailed analytical assessment. High-performance liquid chromatography and capillary electrophoresis have proven to be particularly valuable in this regard.

High-Performance Liquid Chromatography (HPLC) of this compound

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It allows for the separation of the target peptide from impurities and degradation products with high resolution. In one study, HPLC analysis was used to examine the conversion products of related peptide structures, successfully separating two distinct fractions that, while eluting closely together, were shown to have identical molecular weights. uni-halle.de

Reversed-phase HPLC (RP-HPLC) is a powerful variant of HPLC that separates molecules based on their hydrophobicity. In the context of this compound, "reversed phase" refers to the use of a nonpolar stationary phase and a polar mobile phase. uni-halle.de This technique is particularly effective for separating peptides and is often employed with mobile phase modifiers like trifluoroacetic acid (TFA) to improve peak shape and resolution. uni-halle.de The development of a robust RP-HPLC method is crucial for obtaining pure this compound for subsequent experiments and for monitoring reaction kinetics.

Size-exclusion chromatography (SEC) is another HPLC technique that separates molecules based on their size in solution. This method is instrumental in studying the potential aggregation of this compound. By passing a solution of the peptide through a column packed with porous beads, monomers can be separated from dimers, trimers, and larger aggregates. This is critical for understanding the solution behavior of the peptide and ensuring that biological assays are performed with a well-defined and monomeric species.

Reversed-Phase HPLC Method Development for this compound

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of this compound. This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field.

For the analysis of related peptides, a high-throughput capillary electrophoresis system has been utilized. uni-halle.de The operational parameters for such an analysis are detailed in the table below.

| Parameter | Value |

| System | High Throughput Capillary Electrophoresis System, Model 270A-HT |

| Capillary | Uncoated Silica (72 cm x 50 µm) |

| Running Buffer | 70 mM Na-citrate, pH 2.3 |

| Injection | Pressure injection, 1s |

| Voltage | 30 kV |

| Current | 21 µA |

| Temperature | 30°C |

| Run Time | 12 min (kinetic measurements), 30 min (other analyses) |

| Data sourced from a study on thioxylated oligopeptides, providing a framework for this compound analysis. uni-halle.de |

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an indispensable tool for the precise mass determination and structural elucidation of this compound. It is often coupled with chromatographic techniques (LC-MS) to provide comprehensive analysis of complex samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound